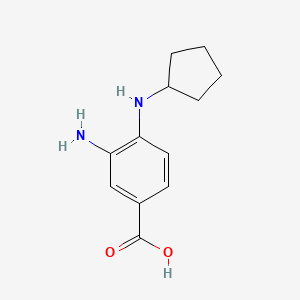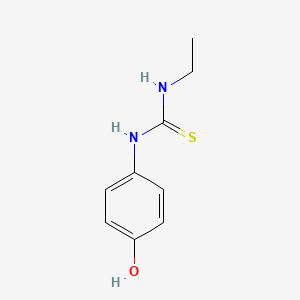![molecular formula C19H25FN2O4S B15105071 N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B15105071.png)
N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound that features a pyrrole ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl and methoxyethyl groups. The final step involves the attachment of the 2-methylpropanamide moiety. Common reagents used in these steps include sulfonyl chlorides, methoxyethyl halides, and amides, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and strong bases or acids are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxyethyl and pyrrole groups can enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or material properties.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with fluorine and sulfonyl groups, used in high-performance polymers.
N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide: Similar in structure but with different functional groups, leading to varied applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
属性
分子式 |
C19H25FN2O4S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H25FN2O4S/c1-12(2)19(23)21-18-17(13(3)14(4)22(18)10-11-26-5)27(24,25)16-8-6-15(20)7-9-16/h6-9,12H,10-11H2,1-5H3,(H,21,23) |
InChI 键 |
FQMXTSXFGMHELY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C(C)C)CCOC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B15105001.png)
![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B15105004.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B15105008.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B15105011.png)
![N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea](/img/structure/B15105018.png)
![2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B15105023.png)
![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B15105025.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B15105031.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one](/img/structure/B15105034.png)
![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide](/img/structure/B15105042.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B15105053.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B15105061.png)
